Scaffold Potency Superiority in FAAH Inhibition: 7-Azaspiro[3.5]nonane Core vs. Alternative Spirocyclic Cores
The 7-azaspiro[3.5]nonane scaffold demonstrates kinact/Ki values greater than 1500 M⁻¹ s⁻¹ for fatty acid amide hydrolase (FAAH) inhibition, significantly exceeding the potency of alternative spirocyclic cores evaluated in the same head-to-head screening cascade [1]. Compounds based on the 7-azaspiro[3.5]nonane scaffold exhibited sustained elevation of endogenous brain anandamide levels >6 hours post-intraperitoneal administration in mice, whereas most alternative spirocyclic cores were eliminated from further optimization due to insufficient potency [2].
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | kinact/Ki > 1500 M⁻¹ s⁻¹ for lead compounds |
| Comparator Or Baseline | Alternative spirocyclic cores (1-oxa-7-azaspiro[3.5]nonane, 2-oxa-6-azaspiro[3.3]heptane, 1-oxa-8-azaspiro[4.5]decane): majority with kinact/Ki < 500 M⁻¹ s⁻¹ |
| Quantified Difference | ≥3-fold superiority; only 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane met the >1500 M⁻¹ s⁻¹ threshold |
| Conditions | FAAH enzyme assay using recombinant human FAAH; kinact/Ki determination via progress curve analysis |
Why This Matters
Procurement of 7-azaspiro[3.5]nonan-2-ol as a building block provides access to a scaffold that has been empirically distinguished from multiple alternative cores in direct comparative enzymology, reducing the risk of investing in a suboptimal scaffold for FAAH-targeted programs.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. View Source
- [2] Semantic Scholar. Meyers MJ et al. (2011) Abstract with in vivo data. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1. View Source
